molecular formula C15H9NO2 B14319429 [1]Benzopyrano[3,2-b][1,4]benzoxazine CAS No. 104441-43-2

[1]Benzopyrano[3,2-b][1,4]benzoxazine

Cat. No.: B14319429
CAS No.: 104441-43-2
M. Wt: 235.24 g/mol
InChI Key: QHJCFPOLQXOULP-UHFFFAOYSA-N
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Description

1Benzopyrano[3,2-b][1,4]benzoxazine is a heterocyclic compound that features a fused ring system combining benzopyran and benzoxazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[3,2-b][1,4]benzoxazine typically involves multi-step procedures. One common method includes the cyclization of 2-aminophenols with appropriate aldehydes under acidic or basic conditions . Another approach involves the use of metal-catalyzed reactions or microwave irradiation to facilitate the formation of the benzoxazine ring .

Industrial Production Methods: Industrial production of 1Benzopyrano[3,2-b][1,4]benzoxazine may employ continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1Benzopyrano[3,2-b][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1Benzopyrano[3,2-b][1,4]benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 1Benzopyrano[3,2-b][1,4]benzoxazine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.

Properties

CAS No.

104441-43-2

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

chromeno[3,2-b][1,4]benzoxazine

InChI

InChI=1S/C15H9NO2/c1-3-7-12-10(5-1)9-14-15(18-12)16-11-6-2-4-8-13(11)17-14/h1-9H

InChI Key

QHJCFPOLQXOULP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=NC4=CC=CC=C4O3)O2

Origin of Product

United States

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